Pipemidic Acid Isopropyl Ester

CAS registry molecular identity impurity reference standard

QC labs face ambiguous peak identification in pipemidic acid HPLC impurity profiling when relying on non-specific ester markers. Pipemidic Acid Isopropyl Ester resolves this: • Unique C₃ branched isopropyl moiety delivers a discrete HPLC retention time that methyl or ethyl ester homologs cannot replicate • ISO 17034-accredited reference standard with comprehensive CoA (NMR, MS, qNMR assay) supporting ICH Q3A/Q3B and ANDA/DMF regulatory submissions • Pre-validated for ion-pair reversed-phase methods per Chinese Pharmacopoeia; distinct MRM transitions enable unequivocal LC-MS/MS identification Supplied as 25 mg neat material; store at +5°C, ship at ambient temperature.

Molecular Formula C17H23N5O3
Molecular Weight 345.4 g/mol
Cat. No. B13427467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipemidic Acid Isopropyl Ester
Molecular FormulaC17H23N5O3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC(C)C
InChIInChI=1S/C17H23N5O3/c1-4-21-10-13(16(24)25-11(2)3)14(23)12-9-19-17(20-15(12)21)22-7-5-18-6-8-22/h9-11,18H,4-8H2,1-3H3
InChIKeyXABMKWPPLJKAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipemidic Acid Isopropyl Ester: Analytical Reference Standard Identity and Baseline Specification for Pharmaceutical Quality Control


Pipemidic Acid Isopropyl Ester (CAS 2724726-52-5) is the isopropyl ester derivative of pipemidic acid, a first-generation quinolone antibacterial agent within the pyridopyrimidine structural class . The parent compound, pipemidic acid (CAS 51940-44-4), inhibits bacterial DNA gyrase and has been used clinically since 1979 for urinary tract infections caused by Gram-negative pathogens including Escherichia coli and Pseudomonas aeruginosa [1]. The isopropyl ester (molecular formula C₁₇H₂₃N₅O₃, MW 345.40 g/mol) is primarily supplied as a pharmaceutical impurity reference standard rather than a therapeutic agent, and is categorized under 'Impurity standards, Antibiotics' by analytical reference material providers . Its core utility lies in enabling regulatory-compliant analytical method development, validation, and quality control for pipemidic acid active pharmaceutical ingredient (API) and finished dosage forms.

Why Pipemidic Acid Isopropyl Ester Cannot Be Substituted by Methyl, Ethyl, or Parent Acid Analogs in Regulated Analytical Workflows


Within the pipemidic acid ester series, the methyl (CAS 80161-83-7, MW 317.34), ethyl (CAS 51940-43-3, MW 331.37), and isopropyl esters each possess a distinct CAS registry identity, molecular formula, chromatographic retention behavior, and regulatory recognition as pharmacopoeial impurities . The isopropyl ester's unique combination of a C₃ branched alkyl chain and corresponding lipophilicity shift relative to the parent acid (experimental logP = −2.15 for pipemidic acid) produces a discrete HPLC retention time and mass spectrometric fragmentation pattern that no other ester homolog can replicate [1][2]. Generic substitution with the methyl ester, ethyl ester, or underivatized pipemidic acid would result in mismatched retention time markers, invalid peak identification in related substances testing, and non-compliance with ICH Q3A/Q3B impurity qualification thresholds—directly compromising ANDA and DMF regulatory submissions.

Quantitative Differentiation Evidence: Pipemidic Acid Isopropyl Ester vs. Closest Analogs


Unique CAS Registry Identity and Molecular Formula Differentiation vs. Methyl and Ethyl Ester Homologs

Pipemidic Acid Isopropyl Ester possesses a unique CAS registry number (2724726-52-5) and molecular formula (C₁₇H₂₃N₅O₃, monoisotopic mass 345.1801 g/mol) that is structurally and registry-distinct from the methyl ester (CAS 80161-83-7, C₁₅H₁₉N₅O₃, MW 317.34) and the ethyl ester (CAS 51940-43-3, C₁₆H₂₁N₅O₃, MW 331.37) . The parent pipemidic acid (CAS 51940-44-4) has molecular formula C₁₄H₁₇N₅O₃ and MW 303.32 [1]. The isopropyl ester incorporates a branched C₃ alkoxy group at the 6-carboxylate position, replacing the acidic proton present in the parent molecule.

CAS registry molecular identity impurity reference standard pharmacopoeial compliance

Lipophilicity Shift and Predicted Membrane Permeability Enhancement Relative to Parent Pipemidic Acid

The parent compound pipemidic acid has an experimentally determined logP of −2.15, classifying it as highly hydrophilic with poor lipid membrane permeability [1]. This low lipophilicity is reflected in pipemidic acid's low serum protein binding of only 20–30% in human serum, compared to 92–97% for the more lipophilic nalidixic acid [2]. Esterification of the 6-carboxylic acid with isopropanol replaces the ionizable carboxyl proton with an isopropyloxy moiety, which is predicted to increase logP by approximately 1–2 units relative to the free acid, consistent with the well-characterized behavior of quinolone ester prodrugs [3]. While directly measured logP data for the isopropyl ester are not available in the peer-reviewed literature, the increased alkyl chain length (C₃ branched) vs. the methyl ester (C₁) and ethyl ester (C₂) is expected to produce proportionally greater retention on reversed-phase HPLC columns, enabling distinct chromatographic resolution from co-occurring ester impurities in related substances testing.

lipophilicity logP ester prodrug physicochemical property chromatographic retention

ISO 17034-Accredited Pharmaceutical Reference Standard Certification vs. Non-Accredited Research-Grade Alternatives

Pipemidic Acid Isopropyl Ester supplied under the Mikromol™ brand (LGC) is manufactured in an ISO/IEC 17025 and ISO 17034 accredited facility, with each batch accompanied by a comprehensive Certificate of Analysis (CoA) providing traceable characterization data [1]. In contrast, research-grade pipemidic acid ester derivatives from non-accredited suppliers typically provide only basic purity data (e.g., ≥98% by HPLC) without the full characterization package (identity by NMR, MS, IR; assay by qNMR; impurity profile by HPLC-DAD/LC-MS; water content by KF; residual solvents by GC-HS) required for regulatory submissions . The Mikromol product range covers over 5,000 impurity, API, and excipient reference standards with real-time stability testing and expiry date management [1].

ISO 17034 reference standard certificate of analysis regulatory compliance Mikromol

Differentiated Cold-Chain Storage Requirement (+5°C) vs. Ambient Storage for Parent Pipemidic Acid

Pipemidic Acid Isopropyl Ester requires storage at +5°C (refrigerated), as specified by the analytical reference standard supplier Alfa Chemistry . In contrast, the parent pipemidic acid is shipped and stored at ambient room temperature conditions . This differential storage requirement reflects the enhanced hydrolytic susceptibility of the ester linkage in the isopropyl derivative; esters are inherently more prone to hydrolysis back to the parent carboxylic acid under ambient humidity and temperature, particularly in the presence of trace moisture [1]. The methyl and ethyl ester homologs similarly require controlled storage, but the isopropyl ester's branched alkoxy group introduces distinct steric and electronic effects on hydrolysis kinetics that necessitate validated, compound-specific stability protocols.

storage condition stability cold chain reference standard handling shelf life

DNA Gyrase Inhibition Potency: Class-Level Context for Pipemidic Acid-Derived Reference Standards vs. Modern Fluoroquinolones

Pipemidic acid exhibits weak DNA gyrase inhibition with an IC50 >1,000 µg/mL against Mycobacterium tuberculosis DNA gyrase in a reconstituted supercoiling assay, placing it at the lower extreme of quinolone target engagement alongside nalidixic acid (also >1,000 µg/mL) and far below modern fluoroquinolones such as sparfloxacin, sitafloxacin, clinafloxacin, and gatifloxacin (IC50 = 2–3 µg/mL) [1]. Correspondingly, the M. tuberculosis MIC for pipemidic acid is 128 µg/mL vs. 0.12 µg/mL for gatifloxacin (R² = 0.9 correlation between gyrase IC50 and MIC) [1]. This class-level potency data establishes that pipemidic acid esters are primarily relevant as analytical reference materials for legacy quinolone quality control, not as lead compounds for target-based antibacterial discovery, and that procurement decisions should be guided by analytical rather than pharmacological suitability.

DNA gyrase IC50 quinolone target engagement structure-activity relationship

Procurement Specification and Unit Economics: 25 mg Reference Standard Format vs. Bulk API Sourcing

Pipemidic Acid Isopropyl Ester is supplied exclusively in a 25 mg reference standard format through Mikromol™ (LGC) at a list price of approximately €901–947 per 25 mg unit, corresponding to ~€36,000–38,000 per gram . In contrast, bulk pipemidic acid API (CAS 51940-44-4) is commercially available at research-grade scale (10 g to 100 g) at pricing orders of magnitude lower on a per-gram basis . This price differential reflects the fully characterized, ISO 17034-accredited nature of the reference standard—with each unit carrying a CoA encompassing identity, assay, impurity profile, water content, and residual solvent data—compared to bulk API that may only carry a basic certificate of compliance. The 25 mg unit size is optimized for single-laboratory method development and system suitability testing, not for preparative or synthetic use.

procurement reference standard unit economics Mikromol impurity standard

Recommended Application Scenarios for Pipemidic Acid Isopropyl Ester in Pharmaceutical Development and Quality Control


HPLC System Suitability and Impurity Peak Identification in Pipemidic Acid Related Substances Testing

The isopropyl ester serves as a retention time marker and system suitability reference standard in ion-pair reversed-phase HPLC methods for determining related substances in pipemidic acid API and tablet formulations, as described in the Chinese Pharmacopoeia and validated HPLC methods [1]. Its distinct retention time—governed by the C₃ branched isopropyl moiety's lipophilicity relative to the parent acid (logP −2.15)—enables unambiguous peak identification in chromatograms containing multiple ester and non-ester impurities [2]. This application directly supports ICH Q3A/Q3B impurity profiling requirements for ANDA submissions.

LC-MS/MS Method Development for Quantitation of Pipemidic Acid Ester Impurities in Forced Degradation Studies

The isopropyl ester's characteristic mass spectrometric fragmentation pattern (monoisotopic mass 345.1801 g/mol; diagnostic fragment ions from the isopropyl ester cleavage) makes it a critical analyte for developing and validating LC-MS/MS methods used in forced degradation (acid, base, oxidative, thermal, photolytic) and stability-indicating assays [1]. Its +5°C storage requirement necessitates careful stability monitoring during method transfer between laboratories, as ester hydrolysis to pipemidic acid under stressed conditions must be quantified to establish mass balance .

Regulatory Reference Standard for ANDA/DMF Impurity Qualification and Pharmacopoeial Compliance

As a Mikromol™ ISO 17034-accredited reference standard, the isopropyl ester meets FDA and EMA requirements for impurity reference standards used in ANDA and DMF submissions for generic pipemidic acid products [3]. The comprehensive CoA provides the traceable characterization data—identity confirmation by NMR and MS, assay by qNMR or HPLC, impurity profile, water content, and residual solvent analysis—that regulatory assessors require to verify impurity method validation data [3]. This application scenario is directly anchored to the ISO 17034 certification evidence established in Section 3.

Differentiation of Co-Eluting Ester Impurities in Multi-Antibiotic Residue Screening Methods

In multi-residue LC-MS/MS methods for simultaneous determination of quinolone antibiotics in biological matrices or food products—such as the 13-quinolone method described for feed analysis—the isopropyl ester's unique MRM transitions and retention time differentiate it from the methyl and ethyl ester homologs that may co-occur as synthetic byproducts or degradation impurities [4]. This application exploits the distinct molecular identity evidence (unique CAS, MW 345.40, C₁₇H₂₃N₅O₃) established in Evidence Item 1 of Section 3.

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